(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol: is a chiral compound with a molecular formula of C9H13NO. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features an amino group and a hydroxyl group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol can be achieved through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 4-methylphenyl nitroethanol using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Amination of Epoxides: Another method includes the ring-opening of epoxides with ammonia or amines in the presence of catalysts like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In industrial settings, the production of this compound often involves:
Catalytic Hydrogenation: Large-scale hydrogenation processes using high-pressure hydrogen and metal catalysts.
Enzymatic Resolution: Utilizing enzymes to selectively produce the desired enantiomer from racemic mixtures.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: 4-Methylphenyl ketone derivatives
Reduction: 4-Methylphenyl amine derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Intermediate in the production of pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups.
Pathways Involved: It may participate in metabolic pathways where it acts as a substrate or inhibitor, influencing biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Amino-1-(4-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activities.
2-Amino-1-phenylethanol: Lacks the methyl group on the phenyl ring, resulting in different reactivity and applications.
4-Methylphenylamine: Contains only the amino group without the hydroxyl group, leading to distinct chemical behavior.
Uniqueness
(1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical synthesis and potential for diverse biological activities.
Properties
IUPAC Name |
(1S)-2-amino-1-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBXVBYRGVHEAH-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498117 |
Source
|
Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149403-05-4 |
Source
|
Record name | (1S)-2-Amino-1-(4-methylphenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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